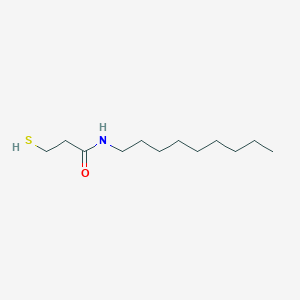

3-Mercapto-N-nonylpropionamide

Description

BenchChem offers high-quality 3-Mercapto-N-nonylpropionamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Mercapto-N-nonylpropionamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-nonyl-3-sulfanylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NOS/c1-2-3-4-5-6-7-8-10-13-12(14)9-11-15/h15H,2-11H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKRXZOZYQYDWIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCNC(=O)CCS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693508 |

Source

|

| Record name | N-Nonyl-3-sulfanylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228716-16-3 |

Source

|

| Record name | N-Nonyl-3-sulfanylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Mercapto-N-nonylpropionamide synthesis protocol

An In-Depth Technical Guide to the Synthesis of 3-Mercapto-N-nonylpropionamide

Authored by a Senior Application Scientist

This guide provides a comprehensive, in-depth technical overview for the synthesis of 3-Mercapto-N-nonylpropionamide, tailored for researchers, scientists, and professionals in drug development. The content herein is structured to offer not just a procedural methodology but also a foundational understanding of the chemical principles and practical considerations essential for successful synthesis.

Introduction and Strategic Overview

3-Mercapto-N-nonylpropionamide is a bifunctional molecule featuring a terminal thiol (-SH) group and a secondary amide. This unique structure makes it a valuable intermediate in various fields, including the development of self-assembled monolayers (SAMs) on gold surfaces, bioconjugation, and as a building block in the synthesis of more complex pharmaceutical agents. The presence of both a nucleophilic thiol and a stable amide linkage allows for orthogonal chemical modifications.

The synthesis of N-alkyl amides can be approached through several methods, including the direct condensation of a carboxylic acid and an amine. However, this reaction is often challenging due to the formation of a stable ammonium carboxylate salt, which requires high temperatures to dehydrate to the amide.[1] A more efficient and widely adopted strategy for preparing N-substituted amides involves the reaction of an amine with a more reactive carboxylic acid derivative, such as an ester or an acyl chloride.

Given the presence of a reactive thiol group in the target molecule, which is susceptible to oxidation to a disulfide, especially under basic conditions or in the presence of air, the chosen synthetic route must be carefully considered.[2][3] While protection of the thiol group is a possibility, a more atom-economical approach is to perform the amidation under conditions that minimize thiol oxidation.

This guide will focus on a robust and scalable method: the direct aminolysis of a 3-mercaptopropionate ester with nonylamine. This approach is favored for its operational simplicity and generally high yields.

Synthesis Pathway and Core Principles

The selected synthetic route involves the nucleophilic acyl substitution of methyl 3-mercaptopropionate with n-nonylamine. This reaction proceeds via the attack of the nucleophilic amine on the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates methanol, yielding the desired N-nonylpropionamide.

Caption: Overall synthesis scheme for 3-Mercapto-N-nonylpropionamide.

The reaction is typically carried out in a suitable solvent and may be gently heated to drive the reaction to completion. The choice of solvent and temperature is critical to balance the reaction rate with the stability of the thiol group.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of the analogous N-(n-octyl)-3-mercaptopropionamide and is expected to provide the target compound in high yield.[4]

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Methyl 3-mercaptopropionate | C₄H₈O₂S | 120.17 | 2.0 g | 16.64 mmol | - |

| n-Nonylamine | C₉H₂₁N | 143.27 | 2.41 g (2.98 mL) | 16.81 mmol | Slight excess |

| Isopropanol | C₃H₈O | 60.10 | 2 mL | - | Solvent |

| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | - | For workup |

| Bleach (Sodium hypochlorite solution) | NaClO | 74.44 | As needed | - | For trapping thiol vapors |

Step-by-Step Synthesis Procedure

-

Reaction Setup:

-

To a multi-necked round-bottom flask equipped with a magnetic stirrer and a gas inlet, add isopropanol (2 mL).

-

Add methyl 3-mercaptopropionate (2.0 g, 16.64 mmol) to the flask.

-

Follow with the addition of n-nonylamine (2.41 g, 16.81 mmol).

-

Connect the reaction vessel to a trap containing a bleach solution to neutralize any volatile and malodorous thiol vapors.[4]

-

-

Reaction Execution:

-

Stir the reaction mixture at a controlled temperature of 30-35°C for approximately 20 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Workup and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Add dichloromethane to the reaction mixture to dissolve the product.

-

Transfer the crude product solution to a round-bottom flask.

-

Remove the solvent under reduced pressure using a rotary evaporator. The crude product is expected to be an oily white solid.[4]

-

Caption: Step-by-step workflow for the synthesis of 3-Mercapto-N-nonylpropionamide.

Purification of 3-Mercapto-N-nonylpropionamide

The crude product may contain unreacted starting materials and byproducts. Purification can be achieved through column chromatography.

Column Chromatography Protocol

-

Slurry Preparation: Dissolve the crude product in a minimal amount of the chosen eluent.

-

Column Packing: Pack a chromatography column with silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Loading and Elution: Carefully load the dissolved crude product onto the top of the silica gel bed. Elute the column with the chosen solvent system, collecting fractions.

-

Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-Mercapto-N-nonylpropionamide.

Caption: Workflow for the purification of 3-Mercapto-N-nonylpropionamide.

Characterization and Validation

The identity and purity of the synthesized 3-Mercapto-N-nonylpropionamide should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.[5][6] The ¹H NMR spectrum is expected to show characteristic signals for the nonyl chain, the methylene groups adjacent to the sulfur and the amide, the amide N-H proton, and the thiol S-H proton.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretch, C=O stretch of the amide, and the S-H stretch. The C=O stretch is typically observed around 1645 cm⁻¹.[7]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.

Safety and Handling

Working with thiols requires strict adherence to safety protocols due to their potent and unpleasant odor and potential toxicity.[8][9]

-

Engineering Controls: All manipulations involving 3-mercaptopropionic acid derivatives and n-nonylamine should be conducted in a well-ventilated chemical fume hood.[9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

-

Odor Control: As described in the protocol, use a bleach trap to neutralize volatile thiol compounds.[4] All glassware that has been in contact with the thiol should be decontaminated with a bleach solution before being removed from the fume hood.[9]

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Contaminated disposables should be sealed in a labeled bag for hazardous waste disposal.[8]

References

- European Patent Office. (1995). Process for the preparation of 3-mercapto-propion-nitrile and 3-mercapto-propionic acid - Patent 0677512.

- Google Patents. (n.d.). US5919971A - Process for the synthesis of 3-mercaptopropionic acid esters.

-

PrepChem.com. (n.d.). Synthesis of N-(n-octyl)-3-mercaptopropionamide. Retrieved from [Link]

- Kocienski, P. J. (n.d.). Chapter 5 Thiol Protecting Groups.

-

Royal Society of Chemistry. (n.d.). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Retrieved from [Link]

- Google Patents. (n.d.). US5877349A - Process for the synthesis of 3-mercaptopropionic acid.

-

Reddit. (2023). Protecting Thiol Group in Presence of Alcohol : r/Chempros. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?. Retrieved from [Link]

-

SpectraBase. (n.d.). N-Methyl propionamide. Retrieved from [Link]

-

Reddit. (2013). Handling thiols in the lab : r/chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of 3-Mercaptopropionic Acid on Polymerization of Thermo-Responsive Poly(N-Isopropylacrylamide) | Request PDF. Retrieved from [Link]

-

ResearchGate. (2013). Does anyone know a simple protecting group for thiol in the presence of NH group?. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 3-MERCAPTOPROPIONIC ACID. Retrieved from [Link]

-

ACS Publications. (n.d.). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. Retrieved from [Link]

-

National Institutes of Health. (2024). Synthesis of α,ω-bis-Mercaptoacyl Poly(alkyl oxide)s and Development of Thioether Cross-Linked Liposome Scaffolds for Sustained Release of Drugs. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Mercaptopropionic acid. Retrieved from [Link]

-

ResearchGate. (2025). Using NMR Spectroscopy to Obtain the Higher Order Structure of Biopharmaceutical Products. Retrieved from [Link]

-

Columbia University. (n.d.). SOP FOR STENCH CHEMICALS. Retrieved from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. reddit.com [reddit.com]

- 4. prepchem.com [prepchem.com]

- 5. NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Buy 3-Mercapto-N-nonylpropionamide | 228716-16-3 [smolecule.com]

- 8. faculty.washington.edu [faculty.washington.edu]

- 9. research.columbia.edu [research.columbia.edu]

An In-Depth Technical Guide to the Chemical Properties of 3-Mercapto-N-nonylpropionamide

Introduction: 3-Mercapto-N-nonylpropionamide is a fascinating amphiphilic molecule that stands at the intersection of materials science and biotechnology.[1] Structurally, it is characterized by a nine-carbon nonyl chain, a central propionamide backbone, and a terminal thiol (sulfhydryl) group.[1] This unique combination of a hydrophobic alkyl tail and polar functional groups grants it the ability to spontaneously form highly ordered, one-molecule-thick layers on surfaces, known as self-assembled monolayers (SAMs).[1][2] While its primary application lies in the precise engineering of surfaces for nanotechnology and biosensors, the inherent reactivity of its thiol group suggests a broader potential, particularly in the realm of drug development as a scaffold for enzyme inhibitors. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Section 1: Molecular Structure and Physicochemical Properties

Structural Analysis

3-Mercapto-N-nonylpropionamide is an organosulfur compound whose structure is key to its functionality.[1] Its IUPAC name is N-nonyl-3-sulfanylpropanamide, which precisely describes its three core components: a nonyl group attached to the amide nitrogen, a three-carbon propanamide linker, and a sulfur-hydrogen group at the terminus.[1]

Key Functional Groups and Their Influence

The molecule's behavior is dictated by the interplay of its three distinct functional regions:

-

Thiol (-SH) Group: This is the molecule's most reactive center. The thiol group has a strong affinity for noble metals, particularly gold, enabling strong chemical bonds (chemisorption) that anchor the molecule to surfaces.[1][3] This group is also redox-active and can serve as a potent nucleophile or metal-chelating agent, a property leveraged in potential therapeutic applications.[3][4]

-

Amide (-CONH-) Group: The amide linkage contributes to the molecule's polarity and can participate in hydrogen bonding. This influences intermolecular interactions within self-assembled monolayers, contributing to their stability and order.[1]

-

Nonyl (C₉H₁₉) Chain: This long, hydrophobic alkyl chain is responsible for the molecule's amphiphilic nature.[1] When assembled on a surface, these chains extend outwards, creating a well-defined hydrophobic interface that can be used to control properties like surface wettability or to study biomolecular interactions.[1]

Physicochemical Data Summary

The following table summarizes the core physicochemical properties of 3-Mercapto-N-nonylpropionamide, which are critical for its application in both material and biological contexts.

| Property | Value | Method of Determination | Source |

| CAS Number | 228716-16-3 | - | [1][2] |

| Molecular Formula | C₁₂H₂₅NOS | - | [1][2] |

| Molecular Weight | 231.40 g/mol | - | [1][2] |

| Melting Point | 41–48.5°C | Differential Scanning Calorimetry | [1] |

| Solubility | 2.1 mg/mL in DMSO | Gravimetric Analysis | [1] |

| logP (Octanol/Water) | 3.8 ± 0.2 | HPLC | [1] |

| pKa (Thiol Group) | ≈ 10.2 | - | [1] |

Section 2: Synthesis and Purification

Synthetic Pathways

The industrial synthesis of 3-Mercapto-N-nonylpropionamide and related structures typically relies on established methods for alkanethiol preparation.[1] The most common and effective route is a nucleophilic substitution reaction. A prevalent approach is the thiourea-mediated pathway, which is known for producing high-purity alkanethiols by proceeding through an alkyl isothiourea salt intermediate that is subsequently hydrolyzed.[1] Alternative, though less common, methods include the direct thiolation of a nonylpropionamide precursor with hydrogen sulfide or the chemical reduction of corresponding thioesters.[1]

Experimental Protocol: Synthesis of N-Alkyl-3-mercaptopropionamide

This protocol is a generalized, self-validating procedure adapted from methodologies for similar N-alkyl mercaptopropionamides.[5] The causality behind this choice of reactants lies in the direct amidation reaction between an ester (methyl-3-mercaptopropionate) and a primary amine (n-nonylamine), which is a straightforward and often high-yielding approach.

Step-by-Step Methodology:

-

Reaction Setup: In a multi-necked reaction vessel equipped with a magnetic stirrer and an inert gas inlet (e.g., Argon or Nitrogen), combine methyl-3-mercaptopropionate (1.0 eq) and n-nonylamine (1.0-1.1 eq) in a minimal amount of a suitable solvent like isopropanol.

-

Safety Precaution: Connect the vessel's outlet to a trap containing a bleach solution to neutralize any volatile and malodorous mercaptan vapors.[5]

-

Reaction Execution: Stir the mixture at a controlled temperature, typically between 30-40°C, for 18-24 hours.[5] The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

-

Workup: Once the reaction is complete, dilute the mixture with a solvent such as dichloromethane. Transfer the solution to a round-bottom flask.

-

Solvent Removal: Evaporate the solvent under reduced pressure. This will yield the crude product, often as an oily or waxy solid.[5] The yield at this stage should be nearly quantitative.

-

Purification: Proceed with purification via column chromatography on silica gel.

Purification and Quality Control

Due to the thiol group's susceptibility to oxidation, purification requires careful selection of methods and solvents.[1]

-

Column Chromatography: This is the primary method for purification. A silica gel stationary phase is used with an optimized eluent system, typically a gradient of dichloromethane and ethyl acetate (e.g., ratios from 4:1 to 1:1), to effectively separate the product from unreacted starting materials and byproducts.[1]

-

Quality Control: The purity and integrity of the final product are validated using High-Performance Liquid Chromatography (HPLC). A reverse-phase column is employed, and detection is often set at a wavelength of 326 nm, which provides high sensitivity for thiol-containing compounds while minimizing interference.[1] High-grade preparations should achieve purities of 95% or greater.[1]

Section 3: Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for confirming the structural integrity of 3-Mercapto-N-nonylpropionamide.

Infrared (IR) Spectroscopy

FT-IR analysis provides a definitive fingerprint of the molecule's functional groups. The spectrum shows characteristic absorption bands that confirm its structure.[1]

-

Thiol (S-H) Stretch: A weak but distinct band appears in the 2550-2600 cm⁻¹ region. This peak is a key diagnostic feature for the presence of the mercapto group.[1]

-

Amide I (C=O) Stretch: A strong absorption band is typically observed around 1645 cm⁻¹.[1]

-

Amide II (N-H Bend & C-N Stretch): This band appears in the 1470-1570 cm⁻¹ range.[1]

Nuclear Magnetic Resonance (NMR) and X-ray Crystallography

Advanced structural studies provide deeper insights. X-ray crystallography and NMR studies have confirmed a tilted molecular orientation in the crystalline state. These analyses have determined precise bond lengths, such as a C-S bond length of approximately 1.82 Å and a C-N bond length of 1.34 Å.[1]

| Spectroscopic Feature | Wavenumber (cm⁻¹) | Assignment | Source |

| Thiol S-H Stretch | 2550-2600 (weak) | Sulfur-Hydrogen bond vibration | [1] |

| Amide I Band | ~1645 (strong) | Carbonyl (C=O) stretching vibration | [1] |

| Amide II Band | 1470-1570 | Coupled C-N stretch and N-H bend | [1] |

| Amide III Band | 1250-1350 | Coupled C-N stretch and N-H bend | [1] |

Section 4: Chemical Reactivity and Mechanistic Insights

The Thiol Group: The Center of Reactivity

The thiol group dictates the most significant chemical reactions of 3-Mercapto-N-nonylpropionamide.

The primary and most studied application of this molecule is the formation of SAMs on gold surfaces.[1][2] The underlying mechanism is a spontaneous chemisorption process where the soft sulfur atom of the thiol group forms a strong, coordinate bond with the gold surface atoms. This anchoring is thermodynamically favorable. Van der Waals forces between the adjacent nonyl chains then drive the molecules into a densely packed, highly ordered, quasi-crystalline structure.

Section 6: Safety and Handling

No specific safety data sheet (SDS) is widely available for 3-Mercapto-N-nonylpropionamide. However, based on the known hazards of structurally related compounds, it must be handled with significant caution.

-

3-Mercaptopropionic acid: This parent compound is classified as toxic if swallowed, causes severe skin burns and eye damage, and is harmful if inhaled. [6]* 3-Mercapto-N-methylpropanamide: GHS classification for this analog indicates it is toxic if swallowed and harmful in contact with skin or if inhaled. [7] Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or aerosols.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon) to prevent oxidation. [8]

Section 7: Conclusion

3-Mercapto-N-nonylpropionamide is a molecule of dual utility. Its well-understood capacity for forming ordered self-assembled monolayers has cemented its role as a workhorse in materials science and nanotechnology. Simultaneously, the potent reactivity of its thiol group, particularly its ability to chelate metal ions, positions the N-substituted mercaptopropionamide scaffold as a highly promising platform for the development of next-generation enzyme inhibitors aimed at combating antibiotic resistance. For researchers and drug development professionals, a thorough understanding of its synthesis, reactivity, and handling is paramount to unlocking its full potential in both of these exciting fields.

References

-

MySkinRecipes. 3-Mercapto-N-nonylpropionamide. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Mercapto-N-methylpropanamide. PubChem Compound Database. Available at: [Link]

-

ResearchGate. (n.d.). N-Aryl Mercaptopropionamides as Broad-Spectrum Inhibitors of Metallo-β-Lactamases | Request PDF. Available at: [Link]

-

Chemistry LibreTexts. (2021, May 20). 6.8: Thiols (Mercaptans). Available at: [Link]

-

Moll, V., et al. (2022). N-Aryl Mercaptopropionamides as Broad-Spectrum Inhibitors of Metallo-β-Lactamases. Journal of Medicinal Chemistry. Available at: [Link]

-

Poole, L. B. (2015). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Free Radical Biology and Medicine. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of N-(n-octyl)-3-mercaptopropionamide. Available at: [Link]

-

Chemos GmbH & Co.KG. (2021, April 7). Safety Data Sheet: 3-Mercaptopropionic acid. Available at: [Link]

-

Longdom Publishing. (n.d.). Thiols and Sulfides Vital Role in Modern Biochemistry. Journal of Pharmaceutical Chemistry & Chemical Science. Available at: [Link]

-

Wikipedia. (n.d.). Thiol. Available at: [Link]

Sources

- 1. Buy 3-Mercapto-N-nonylpropionamide | 228716-16-3 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. prepchem.com [prepchem.com]

- 6. chemos.de [chemos.de]

- 7. 3-Mercapto-N-methylpropanamide | C4H9NOS | CID 642906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Mercapto-N-nonylpropionamide [myskinrecipes.com]

3-Mercapto-N-nonylpropionamide CAS number

An In-Depth Technical Guide to 3-Mercapto-N-nonylpropionamide

Abstract

This technical guide provides a comprehensive overview of 3-Mercapto-N-nonylpropionamide (CAS No. 228716-16-3), an amphiphilic organosulfur compound of significant interest in materials science and nanotechnology. We will delve into its core chemical and physical properties, explore common synthetic pathways, and detail its primary application in the formation of self-assembled monolayers (SAMs). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and methodologies associated with this versatile molecule.

Introduction and Core Compound Identification

3-Mercapto-N-nonylpropionamide is a bifunctional organic molecule featuring a terminal thiol (-SH) group and a secondary amide linkage with a nine-carbon alkyl chain.[1][2] This unique structure imparts an amphiphilic character, with the thiol serving as a reactive anchor for specific surfaces, and the nonyl-amide portion providing a hydrophobic, yet potentially hydrogen-bond-interacting, tail.[1] Its IUPAC name is N-nonyl-3-sulfanylpropanamide.[1] The primary utility of this compound, and the focus of this guide, lies in its ability to spontaneously form highly ordered, one-molecule-thick layers, known as self-assembled monolayers (SAMs), on noble metal surfaces.[1][2]

CAS Number: 228716-16-3[2][3][4]

Physicochemical Properties

The functional behavior of 3-Mercapto-N-nonylpropionamide is a direct consequence of its physical and chemical properties. The long nonyl chain introduces significant van der Waals forces, which are critical for the ordering of molecules within a monolayer, while the amide group offers a site for potential hydrogen bonding, influencing interfacial properties. The terminal thiol group is the key to its surface activity, exhibiting a high affinity for metals like gold.[1]

A summary of its key properties is presented below:

| Property | Value | Method / Source |

| Molecular Formula | C₁₂H₂₅NOS | |

| Molecular Weight | 231.40 g/mol | |

| Melting Point | 41–48.5°C | Differential Scanning Calorimetry[1] |

| Solubility | 2.1 mg/mL in DMSO | Gravimetric Analysis[1] |

| logP (Octanol-Water) | 3.8 ± 0.2 | HPLC[1] |

| Thiol Group pKa | ≈ 10.2 | |

| IR Absorption ν(C=O) | 1645 cm⁻¹ | FT-IR[1] |

Synthesis Pathways and Mechanistic Considerations

The industrial synthesis of 3-Mercapto-N-nonylpropionamide leverages established organosulfur chemistry, typically adapted for amide-containing structures.[1] A common and efficient laboratory-scale approach involves the direct amidation of a mercaptopropionate ester with the corresponding amine.

Representative Synthesis: Amidation of a Thiol Ester

This pathway is favored for its high yield and straightforward execution. The reaction involves the nucleophilic attack of n-nonylamine on the carbonyl carbon of an ester like methyl-3-mercaptopropionate.

Causality of Experimental Choices:

-

Reagents: n-Nonylamine is the source of the N-nonyl group, and methyl-3-mercaptopropionate provides the 3-mercaptopropionyl backbone.

-

Solvent: A polar aprotic solvent like isopropanol is often used to dissolve the reactants.[5]

-

Temperature Control: The reaction is typically maintained at a slightly elevated temperature (e.g., 30-35°C) to increase the reaction rate without promoting significant side reactions or decomposition.[5]

-

Inert Atmosphere (Implied): While not always explicitly stated in simple protocols, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is best practice to prevent the oxidation of the thiol group to form disulfides, which is a common and undesirable side reaction.

-

Workup: The product is often isolated by removing the solvent under reduced pressure. Further purification can be achieved via column chromatography or recrystallization if necessary.[5]

A generalized workflow for this synthesis is depicted below.

Caption: Generalized workflow for the synthesis of 3-Mercapto-N-nonylpropionamide.

Core Application: Formation of Self-Assembled Monolayers (SAMs)

The most prominent application of 3-Mercapto-N-nonylpropionamide is in the field of surface science for creating SAMs.[1][2] These are highly organized molecular assemblies that form spontaneously upon the immersion of a suitable substrate (e.g., gold, silver, copper) into a dilute solution of the compound.

Mechanism of SAM Formation

The formation is a two-step process:

-

Chemisorption: The thiol (-SH) group has a strong affinity for noble metal surfaces. It forms a strong, semi-covalent bond (Au-S) with the gold substrate, anchoring the molecule to the surface.[1]

-

Self-Organization: Once anchored, the long nonyl chains of adjacent molecules interact via van der Waals forces. This drives the molecules to arrange themselves into a densely packed, quasi-crystalline structure, with the alkyl chains tilted at a characteristic angle relative to the surface normal.[1]

The presence of the amide group introduces a polar region within the monolayer, which can participate in hydrogen bonding. This allows for finer control over the surface energy and wettability compared to simple alkanethiols.

Caption: Logical workflow of Self-Assembled Monolayer (SAM) formation.

Applications in Research and Development

The ability to precisely control surface properties using SAMs is invaluable in many R&D areas:

-

Biosensors: SAMs can be used to create well-defined surfaces for immobilizing biomolecules (e.g., antibodies, enzymes) for specific detection.[1]

-

Controlling Wettability: The hydrophobic nonyl chains create a water-repellent surface, a property useful in microfluidics and anti-fouling coatings.[1]

-

Biomolecular Interaction Studies: Researchers can create model surfaces to study the fundamental interactions of proteins, cells, and DNA with specific chemical functionalities.[1]

Experimental Protocol: SAM Formation on a Gold Substrate

This protocol describes a standard, self-validating procedure for modifying a gold surface.

Objective: To form a uniform, hydrophobic monolayer of 3-Mercapto-N-nonylpropionamide on a gold-coated silicon wafer.

Materials:

-

3-Mercapto-N-nonylpropionamide (CAS 228716-16-3)

-

Absolute Ethanol (ACS Grade or higher)

-

Gold-coated silicon wafers or glass slides

-

Deionized water (18 MΩ·cm)

-

Nitrogen gas source

Protocol:

-

Substrate Preparation (Critical Step):

-

Cut gold-coated wafers to the desired size.

-

Clean the substrates by sonicating in absolute ethanol for 15 minutes to remove organic contaminants.

-

Rinse thoroughly with deionized water, followed by a final rinse with absolute ethanol.

-

Dry the substrates under a gentle stream of nitrogen gas. A clean, hydrophilic surface is essential for uniform monolayer formation.

-

-

Solution Preparation:

-

Prepare a 1 mM solution of 3-Mercapto-N-nonylpropionamide in absolute ethanol. For example, dissolve 2.314 mg of the compound in 10 mL of ethanol.

-

Ensure the compound is fully dissolved. Sonication for 1-2 minutes may be required.

-

-

Monolayer Deposition:

-

Place the clean, dry gold substrates into the 1 mM solution.

-

Ensure the entire gold surface is submerged.

-

Allow the substrates to incubate in the solution for 18-24 hours at room temperature in a covered container to prevent solvent evaporation and contamination. This extended time ensures the formation of a well-ordered, low-defect monolayer.

-

-

Post-Deposition Rinsing and Drying:

-

Carefully remove the substrates from the deposition solution.

-

Rinse thoroughly with fresh absolute ethanol to remove any physisorbed (non-bonded) molecules. This is a critical validation step; a well-formed chemisorbed layer will not be removed by rinsing.

-

Dry the substrates again under a gentle stream of nitrogen.

-

-

Characterization (Validation):

-

The success of the monolayer formation can be validated by measuring the static water contact angle. A bare gold surface is hydrophilic (contact angle < 30°), while a surface coated with this SAM will be hydrophobic (contact angle > 90°).

-

Further characterization can be performed using techniques like Ellipsometry (to measure thickness) or X-ray Photoelectron Spectroscopy (XPS) (to confirm the presence of sulfur and nitrogen).

-

Safety, Handling, and Storage

Prudent Safety Practices:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat when handling the compound.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors, especially given the characteristic stench of thiol compounds.[7]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place. One supplier recommends storage at -20°C under an argon atmosphere, which is best practice to prevent degradation, particularly thiol oxidation.[3]

Conclusion

3-Mercapto-N-nonylpropionamide is a valuable tool for surface engineering. Its defined amphiphilic structure, with a robust gold-binding thiol head and a hydrophobic nonyl-amide tail, allows for the reliable and reproducible formation of well-ordered self-assembled monolayers. These SAMs provide a powerful platform for fundamental research and the development of advanced materials, biosensors, and microfluidic devices. Proper synthesis, handling, and deposition techniques, as outlined in this guide, are paramount to achieving high-quality, functional surfaces.

References

-

MySkinRecipes. 3-Mercapto-N-nonylpropionamide. [Link]

-

PubChem - NIH. Nonyl 3-mercaptopropionate | C12H24O2S | CID 105402. [Link]

-

PubChem - NIH. 3-Mercapto-N-methylpropanamide | C4H9NOS | CID 642906. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: 3-Mercaptopropionic acid. [Link]

-

PrepChem.com. Synthesis of N-(n-octyl)-3-mercaptopropionamide. [Link]

-

PubChem - NIH. Propanamide, 3-mercapto- | C3H7NOS | CID 69811. [Link]

Sources

- 1. Buy 3-Mercapto-N-nonylpropionamide | 228716-16-3 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. 3-Mercapto-N-nonylpropionamide [myskinrecipes.com]

- 4. 228716-16-3|3-Mercapto-N-nonylpropionamide|BLD Pharm [bldpharm.com]

- 5. prepchem.com [prepchem.com]

- 6. chemos.de [chemos.de]

- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 8. 3-Mercapto-N-methylpropanamide | C4H9NOS | CID 642906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Propanamide, 3-mercapto- | C3H7NOS | CID 69811 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Mercapto-N-nonylpropionamide solubility data

An In-depth Technical Guide to the Solubility of 3-Mercapto-N-nonylpropionamide

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 3-Mercapto-N-nonylpropionamide (CAS 228716-16-3). While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes information based on its chemical structure, the known properties of related molecules, and established principles of chemical solubility. It is intended for researchers, scientists, and professionals in drug development and materials science who are working with or considering the use of this compound. The guide covers predicted solubility in various solvents, key factors influencing solubility, and a detailed experimental protocol for its determination.

Introduction to 3-Mercapto-N-nonylpropionamide

3-Mercapto-N-nonylpropionamide is a bifunctional molecule featuring a thiol (-SH) group and an amide (-CONH-) linkage. Its structure consists of a mercaptopropionyl group attached to a nonyl amine. The presence of the long nonyl (nine-carbon) alkyl chain suggests a significant nonpolar character, while the amide and thiol groups introduce polarity and the potential for hydrogen bonding. This amphipathic nature is a key determinant of its physical and chemical properties, including its solubility.

This compound and similar structures are utilized in applications such as the formation of self-assembling monolayers (SAMs)[1]. The thiol group provides a reactive anchor for binding to metal surfaces, particularly gold, while the long alkyl chain and amide group influence the surface properties of the resulting monolayer. Understanding its solubility is critical for developing appropriate solvent systems for its application, purification, and storage.

Physicochemical Properties and Predicted Solubility Profile

A molecule's solubility is governed by its physicochemical properties. For 3-Mercapto-N-nonylpropionamide, these can be inferred from its structure and from data on analogous compounds.

| Property | Value / Prediction | Rationale and Impact on Solubility |

| CAS Number | 228716-16-3[1] | Unique identifier for the compound. |

| Molecular Formula | C12H25NOS[1] | Indicates a relatively large molecule with a significant hydrocarbon component. |

| Molecular Weight | 231.40 g/mol [1] | A moderate molecular weight. |

| Predicted Polarity | Amphipathic | The long nonyl chain is nonpolar, while the amide and thiol groups are polar. |

| Hydrogen Bond Donor | Yes (N-H, S-H) | Can donate hydrogen bonds, which would favor solubility in protic solvents. |

| Hydrogen Bond Acceptor | Yes (C=O, -S-) | Can accept hydrogen bonds, enhancing solubility in polar protic solvents. |

| Predicted Aqueous Solubility | Low | The long nonyl chain is expected to dominate, leading to poor water solubility. |

| Predicted Organic Solvent Solubility | High in nonpolar and moderately polar solvents | The nonyl group will interact favorably with nonpolar solvents (e.g., hexane, toluene). The amide and thiol groups will allow for some solubility in more polar organic solvents (e.g., ethanol, isopropanol). |

Based on these properties, 3-Mercapto-N-nonylpropionamide is predicted to be sparingly soluble in water but should exhibit good solubility in a range of organic solvents. The principle of "like dissolves like" is central here; the significant nonpolar character of the molecule suggests that nonpolar organic solvents will be most effective.

Key Factors Influencing Solubility

The solubility of 3-Mercapto-N-nonylpropionamide is not a static property but is influenced by several external factors[2][3].

-

Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature[4][5]. This is because the dissolution process is often endothermic, and adding heat shifts the equilibrium towards more dissolution. However, this relationship must be determined empirically for each solute-solvent system.

-

pH of Aqueous Solutions: The pH of an aqueous medium can significantly impact the solubility of ionizable compounds. The thiol group (-SH) is weakly acidic, and the amide group is generally neutral but can be hydrolyzed under strong acidic or basic conditions. At a pH above the pKa of the thiol group, it will deprotonate to form a thiolate anion (-S⁻), which would increase its solubility in water due to the introduced charge.

-

Solvent Polarity: As discussed, the polarity of the solvent is a critical factor. A systematic approach to determining the optimal solvent would involve testing a range of solvents with varying polarities, from nonpolar (e.g., alkanes) to polar aprotic (e.g., acetone) and polar protic (e.g., alcohols).

Experimental Protocol for Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 3-Mercapto-N-nonylpropionamide.

Materials and Equipment

-

3-Mercapto-N-nonylpropionamide (solid)

-

A selection of solvents (e.g., water, ethanol, methanol, isopropanol, acetone, toluene, hexane)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

-

Volumetric flasks and pipettes

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 3-Mercapto-N-nonylpropionamide to a series of vials, each containing a known volume of a different solvent. The excess of solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours). This allows the dissolution process to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid, centrifuge the vials at a moderate speed.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial.

-

Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of 3-Mercapto-N-nonylpropionamide.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

-

-

Calculation of Solubility:

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Self-Validating System and Causality

This protocol incorporates self-validating checks. The presence of excess undissolved solid visually confirms that the solution is saturated. The use of a thermostatic shaker ensures a constant temperature, a critical parameter for solubility measurement. The HPLC analysis provides a highly sensitive and specific method for quantification, and the use of a calibration curve ensures accuracy.

Caption: Experimental workflow for determining the solubility of 3-Mercapto-N-nonylpropionamide.

Data Presentation Template

The following table can be used to systematically record experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Water | 25 | |||

| Ethanol | 25 | |||

| Methanol | 25 | |||

| Isopropanol | 25 | |||

| Acetone | 25 | |||

| Toluene | 25 | |||

| Hexane | 25 |

Logical Relationships in Solubility

The interplay between the compound's structure and environmental factors determines its solubility.

Caption: Factors influencing the solubility of 3-Mercapto-N-nonylpropionamide.

Safety and Handling

While a specific safety data sheet for 3-Mercapto-N-nonylpropionamide was not found, related compounds like 3-mercaptopropionic acid are classified as toxic if swallowed and can cause skin irritation[6][7]. It is therefore prudent to handle 3-Mercapto-N-nonylpropionamide with appropriate personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated area[6].

Conclusion

This technical guide provides a foundational understanding of the solubility of 3-Mercapto-N-nonylpropionamide based on its chemical structure and the properties of analogous compounds. While specific quantitative data is sparse, the provided predictions and the detailed experimental protocol offer a solid framework for researchers to determine its solubility in various solvent systems. A thorough understanding of its solubility is essential for the effective application of this compound in its intended fields.

References

-

MySkinRecipes. 3-Mercapto-N-nonylpropionamide.[Link]

-

Wikipedia. 3-Mercaptopropionic acid.[Link]

-

PubChem. 3-Mercapto-N-methylpropanamide.[Link]

-

Solubility of Things. 3-Mercaptopropionic acid.[Link]

-

ACS Publications. Experimental Measurements and Correlation of the Solubility of Three Primary Amides in Supercritical CO2: Acetanilide, Propanamide, and Butanamide.[Link]

-

Jay C. McLaughlin. Experiment 27 - Amines and Amides.[Link]

-

Chemistry LibreTexts. 13.3: Factors Affecting Solubility.[Link]

-

PubChem. Nonyl 3-mercaptopropionate.[Link]

-

SciSpace. The Solubility of Proteins in Organic Solvents.[Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: 3-Mercaptopropionic acid.[Link]

-

PubMed Central. Experimental Atom-by-Atom Dissection of Amide-Amide and Amide-Hydrocarbon Interactions in H2O.[Link]

-

YouTube. What Factors Affect Solubility? | Professor Dave & Chegg Explain.[Link]

-

Scribd. Test of Amine & Amide - Hydrochloric Acid.[Link]

-

NCBI Bookshelf. Biochemistry, Dissolution and Solubility.[Link]

Sources

- 1. scbt.com [scbt.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. What are the factors that influence solubility? | AAT Bioquest [aatbio.com]

- 6. chemos.de [chemos.de]

- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

A Senior Application Scientist's Guide to the Formation and Characterization of 3-Mercapto-N-nonylpropionamide Self-Assembled Monolayers

Executive Summary

Self-assembled monolayers (SAMs) represent a cornerstone of modern surface engineering, enabling precise control over interfacial properties for applications ranging from biosensors to advanced materials. This guide provides an in-depth technical overview of the formation and validation of SAMs using 3-Mercapto-N-nonylpropionamide (3-MNPA). This molecule is of particular interest due to its trifunctional structure: a thiol headgroup for robust anchoring to gold substrates, a nine-carbon alkyl chain that promotes a highly ordered monolayer through van der Waals interactions, and a terminal amide group that imparts unique hydrogen-bonding capabilities and a versatile anchor point for subsequent molecular immobilization. We will move beyond simple procedural lists to explore the fundamental mechanisms governing SAM formation, present a field-proven experimental protocol, and detail the critical characterization techniques required to validate the quality and integrity of the resulting monolayer.

The 'Why': Foundational Principles of 3-MNPA SAM Formation

To master the formation of high-quality SAMs, it is essential to understand the molecular-level forces and kinetics at play. The process is not instantaneous but rather a carefully orchestrated sequence of adsorption and organization.

The Molecule: 3-Mercapto-N-nonylpropionamide (C₁₂H₂₅NOS)

The structure of 3-MNPA is the key to its function. It consists of three critical regions:

-

Thiol Headgroup (-SH): This sulfur-containing group has a strong affinity for noble metal surfaces, particularly gold (Au). It forms a stable, covalent-like bond that anchors the molecule to the substrate.[1][2][3]

-

Alkyl Backbone (-CH₂(CH₂)₈-): The nine-carbon chain, along with the propionamide's ethyl group, provides the structural framework. Through cooperative van der Waals forces, these chains drive the molecules to pack into a dense, quasi-crystalline arrangement.

-

Amide Terminus (-CONH-): The terminal amide group defines the new surface chemistry. It is more polar than a simple methyl group, capable of hydrogen bonding, and serves as a reactive site for further functionalization, such as linking proteins or other biomolecules.

The Mechanism: A Two-Stage Process on Gold

The formation of an alkanethiol SAM on a gold substrate is widely understood to occur in two main stages:

-

Rapid Chemisorption: When a clean gold substrate is exposed to a dilute ethanolic solution of 3-MNPA, the thiol headgroups rapidly adsorb onto the surface. This involves the oxidative addition of the S-H bond to the gold, forming a strong gold-thiolate (Au-S) bond with an energy of approximately 160-190 kJ/mol.[1] Initially, the molecules may lie in a disordered, "lying down" phase.

-

Slow Organization: Over a period of hours, a reorganization process occurs. Driven by the weaker, but cumulative, van der Waals interactions between the alkyl chains (on the order of tens of kJ/mol), the molecules transition from the disordered state to a densely packed, upright orientation.[1] This slow, self-correcting process is what ultimately yields a highly ordered monolayer.

The following diagram illustrates this fundamental adsorption and organization process.

Caption: The two-stage mechanism of 3-MNPA self-assembly on a gold surface.

The 'How': A Validated Experimental Protocol

The quality of a SAM is inextricably linked to the rigor of the experimental procedure. Contamination is the primary cause of failure, making meticulous preparation the most critical aspect of the entire process.[4]

Prerequisite: Substrate Preparation (The Non-Negotiable Step)

Causality: The gold surface must be atomically clean to ensure uniform and complete monolayer formation. Organic contaminants will block adsorption sites, leading to a patchy and disordered film.

Protocol:

-

Initial Cleaning: Sonicate gold-coated substrates (with a Ti or Cr adhesion layer) in a sequence of high-purity solvents: first acetone, then isopropanol, and finally absolute ethanol (5 minutes each).

-

Drying: Gently dry the substrates under a stream of high-purity nitrogen gas.

-

Oxidative Cleaning (Choose one):

-

(Recommended) UV/Ozone Treatment: Place substrates in a UV/Ozone cleaner for 15-20 minutes. This is a highly effective and safer method for removing organic residues.

-

(Alternative) Piranha Solution: Extreme caution required. Immerse substrates in a freshly prepared Piranha solution (3:1 mixture of concentrated H₂SO₄ to 30% H₂O₂) for 5-10 minutes. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Always use appropriate personal protective equipment (PPE) in a certified fume hood.

-

-

Final Rinse: Thoroughly rinse the substrates with copious amounts of 18 MΩ·cm ultrapure water, followed by absolute ethanol.

-

Final Drying: Dry again under a stream of nitrogen. The substrates are now ready for immediate use. A clean gold surface should be hydrophilic.

Solution and Assembly

Causality: The concentration of the thiol solution and the immersion time are optimized to ensure a balance between rapid initial coverage and sufficient time for molecular reorganization into a well-ordered state. High-purity, anhydrous solvent is critical to prevent unwanted side reactions or water-induced contamination.

Protocol:

-

Solution Preparation: Prepare a 1 mM solution of 3-Mercapto-N-nonylpropionamide in absolute (200 proof) ethanol. Use glass or polypropylene containers that have been rigorously cleaned.[5]

-

Degassing (Optional but Recommended): To minimize oxidation of thiols to disulfides, the solution can be gently bubbled with an inert gas like argon or nitrogen for 10-15 minutes.

-

Immersion: Place the freshly cleaned and dried gold substrates into the thiol solution. Ensure the entire surface is submerged. Seal the container to minimize solvent evaporation and contamination.[5]

-

Incubation: Allow the self-assembly process to proceed for 18-24 hours at room temperature. While initial adsorption is fast, this extended period is crucial for the formation of a highly ordered, crystalline-like monolayer.

-

Rinsing: After incubation, carefully remove the substrates from the solution using clean tweezers. Rinse them thoroughly with a generous stream of fresh absolute ethanol to remove any non-chemisorbed (physisorbed) molecules.

-

Final Drying: Dry the SAM-coated substrates under a gentle stream of nitrogen. Store in a clean, dry environment (e.g., a petri dish or desiccator) until characterization.

The following diagram outlines this complete experimental workflow.

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. scienceservices.de [scienceservices.de]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Thiol-Gold Interactions in 3-Mercapto-N-nonylpropionamide Self-Assembled Monolayers

Abstract

Self-assembled monolayers (SAMs) represent a cornerstone of modern surface science, enabling the precise modification of material interfaces for a vast array of applications, from biosensing to molecular electronics.[1] Among the most robust and widely studied systems are those formed by the spontaneous organization of organosulfur compounds on gold surfaces.[2][3] This guide provides an in-depth technical examination of the fundamental thiol-gold (Au-S) interaction, focusing specifically on the formation, characterization, and properties of SAMs derived from 3-Mercapto-N-nonylpropionamide. We will explore the causality behind experimental protocols, delve into the nuances of monolayer characterization, and discuss the unique attributes conferred by the amide-terminated structure, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging these versatile molecular architectures.

The Thiol-Gold Interaction: A Foundation of Self-Assembly

The remarkable stability and order of alkanethiol SAMs on gold are rooted in the strong, specific interaction between sulfur and gold atoms. This chemisorption process is the primary driving force for monolayer formation.[3]

Mechanism of Bond Formation

The prevailing mechanism for the formation of the thiol-gold bond involves an oxidative addition of the thiol's S-H group to the gold surface, followed by the reductive elimination of hydrogen.[4] This process results in the formation of a gold-thiolate (Au-S-R) species. The energy associated with this Au-S interaction is significant, on the order of 160-190 kJ/mol, which accounts for the high stability of these monolayers.[2] This strong anchoring ensures that the molecules are robustly fixed to the surface, providing a stable platform for subsequent applications.[1][2]

The self-assembly process itself is a two-step phenomenon. Initially, thiol molecules adsorb onto the gold surface in a disordered, low-density phase, often lying parallel to the substrate. As surface coverage increases, lateral intermolecular forces, primarily van der Waals interactions between the alkyl chains, induce a phase transition.[4] This results in a densely packed, highly ordered, quasi-crystalline structure where the alkyl chains are tilted at a specific angle relative to the surface normal to maximize packing density.[4][5]

Caption: Mechanism of Thiol-Gold Bond Formation.

The 3-Mercapto-N-nonylpropionamide Molecule

The choice of molecule is paramount in defining the final properties of the SAM. 3-Mercapto-N-nonylpropionamide is a bifunctional molecule designed with three key components:

-

Thiol Headgroup (-SH): The anchor that provides the strong, specific binding to the gold substrate.[2]

-

Propionamide Linker (-CH₂CH₂CONH-): An internal amide group that introduces hydrogen bonding capabilities within the monolayer, enhancing thermal stability and structural order compared to simple alkanethiols.

-

Nonyl Tail Group (-(CH₂)₈CH₃): A nine-carbon alkyl chain that promotes dense packing through van der Waals interactions and defines the primary surface energy of the monolayer.

The presence of the amide group is particularly significant. It creates a more polarizable interface compared to a simple alkyl surface and can participate in hydrogen bonding, which influences the monolayer's interaction with its environment, such as reducing non-specific protein adsorption.

Caption: Hierarchical Structure of the SAM.

Experimental Protocol: Formation and Validation

Achieving a high-quality, well-ordered SAM is critically dependent on meticulous experimental technique. The following protocol provides a reliable method for the preparation and validation of 3-Mercapto-N-nonylpropionamide SAMs.

Substrate Preparation

The quality of the gold substrate is foundational. Evaporated gold films on silicon or mica are commonly used.[3]

-

Substrate Selection: Use silicon wafers with a thin adhesion layer (e.g., 5-10 nm of titanium or chromium) followed by a 100-200 nm layer of evaporated gold.[3]

-

Cleaning: The substrate must be atomically clean. A common and effective method is immersion in a "piranha" solution (a 3:7 mixture of 30% H₂O₂ and concentrated H₂SO₄) for 5-10 minutes. Extreme caution is required when handling piranha solution as it is highly corrosive and reacts violently with organic materials.

-

Rinsing & Drying: Thoroughly rinse the cleaned substrate with deionized water ( >18 MΩ·cm) and then absolute ethanol. Dry the substrate under a stream of dry nitrogen gas. The substrate should be used immediately to prevent atmospheric contamination.[6]

SAM Formation

A clean environment is crucial to prevent contamination that can create defects in the monolayer.

-

Solution Preparation: Prepare a 1-5 mM solution of 3-Mercapto-N-nonylpropionamide in a high-purity solvent such as absolute ethanol.

-

Immersion: Immediately immerse the clean, dry gold substrate into the thiol solution in a clean, sealable container. To minimize oxidation, it is good practice to reduce the headspace above the solution and backfill the container with an inert gas like nitrogen or argon.

-

Incubation: Seal the container and allow the self-assembly to proceed for 18-24 hours at room temperature. While initial adsorption is rapid, longer incubation times promote molecular reorganization and result in a more ordered, crystalline-like monolayer.

-

Rinsing and Drying: After incubation, remove the substrate from the solution and rinse it thoroughly with fresh ethanol to remove any non-chemisorbed (physisorbed) molecules. Dry the SAM-coated substrate again under a stream of dry nitrogen.

Characterization and Quality Control

Validating the presence and quality of the SAM is a critical step. A multi-technique approach is recommended as each method provides complementary information. Key characterization techniques include contact angle goniometry, ellipsometry, and X-ray photoelectron spectroscopy (XPS).[2][7][8]

Contact Angle Goniometry

This technique measures the wettability of the surface, which is highly sensitive to the chemistry of the outermost layer.[9][10]

-

Principle: A droplet of a probe liquid (typically deionized water) is placed on the surface, and the angle it makes with the surface is measured.[10] A hydrophobic surface, typical of a well-ordered alkyl chain monolayer, will result in a high contact angle.[11]

-

Self-Validation: For a 3-Mercapto-N-nonylpropionamide SAM, the amide group imparts slightly more hydrophilic character than a pure alkane chain. A successfully formed, densely packed monolayer should exhibit a static water contact angle in the range of 60-75°. A significantly lower angle may indicate a disordered or incomplete monolayer.

Ellipsometry

Ellipsometry is a non-destructive optical technique used to measure the thickness of thin films with sub-nanometer precision.[12][13]

-

Principle: It measures the change in the polarization state of light upon reflection from the sample surface.[12] By modeling the surface as a layered structure (e.g., air/SAM/gold), the thickness of the SAM layer can be accurately determined.[14] For films thinner than 10 nm, it's common practice to fix the refractive index of the film (typically ~1.45-1.50 for organic layers) and fit for the thickness.[12][14]

-

Self-Validation: The theoretical length of the 3-Mercapto-N-nonylpropionamide molecule can be calculated. A measured thickness that is close to this theoretical length (accounting for the tilt angle) is strong evidence of a complete, upright monolayer. For this molecule, a thickness of approximately 1.5 - 1.8 nm would be expected.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that provides information on the elemental composition and chemical states of the elements within the top few nanometers of a surface.[7]

-

Principle: The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is characteristic of the element and its chemical environment.

-

Self-Validation: An XPS survey scan should confirm the presence of Carbon (C), Nitrogen (N), Oxygen (O), and Sulfur (S) signals, and a significant attenuation of the underlying Gold (Au) signal. High-resolution scans of the S 2p region can confirm the formation of the gold-thiolate bond, which typically appears at a binding energy of ~162 eV for the S 2p³/₂ peak.[7] The absence of a peak around 163.5-164 eV indicates no unbound thiol (S-H) is present on the surface.

Caption: Standard Workflow for SAM Preparation and Characterization.

Representative Characterization Data

| Characterization Technique | Parameter | Expected Outcome | Indication of Quality |

| Contact Angle Goniometry | Static Water Contact Angle | 60° - 75° | Densely packed, uniform terminal groups |

| Spectroscopic Ellipsometry | Film Thickness | 1.5 - 1.8 nm | Complete monolayer with upright orientation |

| X-ray Photoelectron Spec. | S 2p³/₂ Binding Energy | ~162.0 eV | Covalent gold-thiolate bond formation |

| X-ray Photoelectron Spec. | Elemental Ratios | C:N:O:S consistent with stoichiometry | Pure monolayer, free of contaminants |

Applications in Research and Drug Development

The ability to precisely control surface chemistry makes amide-terminated SAMs, such as those from 3-Mercapto-N-nonylpropionamide, highly valuable in biomedical and pharmaceutical research.[1][15]

-

Biosensors: The amide-terminated surface provides a versatile platform for the covalent immobilization of biomolecules (e.g., antibodies, enzymes, DNA aptamers) using standard bioconjugation chemistries.[16][17] This enables the development of highly specific and sensitive biosensors for detecting disease biomarkers or screening drug candidates.[16][18]

-

Controlling Protein Adsorption: The hydrogen-bonding capability of the amide groups can create a hydration layer at the surface, which helps to resist the non-specific adsorption of proteins. This "bio-inert" property is crucial for medical implants, drug delivery systems, and in-vitro diagnostic devices to minimize biofouling and ensure accurate results.

-

Cell Culture Platforms: By modifying the surface with specific ligands or peptides, these SAMs can be used to create controlled environments for studying cell adhesion, proliferation, and differentiation, which is fundamental to tissue engineering and regenerative medicine.[1]

Conclusion

The thiol-gold interaction provides a powerful and reliable method for constructing highly ordered molecular architectures on surfaces. 3-Mercapto-N-nonylpropionamide SAMs offer a unique combination of stability, order, and chemical functionality due to the interplay between the gold-thiolate anchor, the van der Waals forces of the alkyl chains, and the hydrogen-bonding network of the internal amide groups. By following rigorous preparation protocols and employing a multi-faceted characterization approach, researchers can create well-defined, reproducible surfaces tailored for advanced applications in drug development, diagnostics, and fundamental biological research.

References

-

Structure of Self-Assembled Monolayers on Gold Studied by NEXAFS and Photoelectron Spectroscopy. (n.d.). DiVA portal. Retrieved January 26, 2026, from [Link]

-

Mendes, S. B., et al. (2004). Characterization of self-assembled thiols monolayers on gold surface by electrochemical impedance spectroscopy. Journal of the Brazilian Chemical Society, 15(6), 849-855. Retrieved January 26, 2026, from [Link]

-

Lee, T. R., et al. (2022). SAMs on Gold Derived from Adsorbates Having Phenyl and Cyclohexyl Tail Groups Mixed with Their Phase-Incompatible Fluorinated An. Dr. Lee Group - University of Houston. Retrieved January 26, 2026, from [Link]

-

Lee, T. R. (n.d.). Thiol-based Self-assembled Monolayers: Formation and Organization. Dr. Lee Group. Retrieved January 26, 2026, from [Link]

-

Moore, H. J., et al. (2013). Ellipsometric thickness measurements of various SAMs as a function of time. ResearchGate. Retrieved January 26, 2026, from [Link]

-

Tang, H., et al. (2016). Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications. Frontiers in Chemistry. Retrieved January 26, 2026, from [Link]

-

Liu, Y., et al. (2011). Development of a highly specific amine-terminated aptamer functionalized surface plasmon resonance biosensor for blood protein detection. Optics Express, 19(19), 18830-18839. Retrieved January 26, 2026, from [Link]

-

Kollbe Ahn, H., et al. (2017). Characterization of Self-Assembled Monolayers on a Ruthenium Surface. Langmuir, 33(25), 6207-6214. Retrieved January 26, 2026, from [Link]

-

Schematic representation of SAM formation. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Self-Assembled Monolayers. (2019). J.A. Woollam Co. Retrieved January 26, 2026, from [Link]

-

Liu, Y., et al. (2011). Development of a highly specific amine-terminated aptamer functionalized surface plasmon resonance biosensor for blood protein detection. ResearchGate. Retrieved January 26, 2026, from [Link]

-

Kumar, A., et al. (2001). Self-assembled monolayers and polymer brushes in biotechnology: current applications and future perspectives. Current Opinion in Solid State and Materials Science, 5(6), 539-551. Retrieved January 26, 2026, from [Link]

-

Polo, E., & Castell, M. R. (2016). Characterizing Self-Assembled Monolayers on Gold Nanoparticles. Bioconjugate Chemistry, 27(12), 2811-2823. Retrieved January 26, 2026, from [Link]

-

Sharma, S., et al. (2001). A note on the use of ellipsometry for studying the kinetics of formation of self-assembled monolayers. Bulletin of Materials Science, 24(5), 535-538. Retrieved January 26, 2026, from [Link]

-

Lee, T. R., et al. (1997). Self-Assembled Monolayers on Gold Generated from Aliphatic Dithiocarboxylic Acids. Langmuir, 13(12), 3010-3018. Retrieved January 26, 2026, from [Link]

-

Ellipsometry Tutorial. (n.d.). Bruker. Retrieved January 26, 2026, from [Link]

-

Applications of Self Assembled Monolayers(SAMs) for Biosensor. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Contact Angle Goniometer 101: Guide to Measuring Contact Angle. (n.d.). Brighton Science. Retrieved January 26, 2026, from [Link]

-

Law, K. Y. (2018). Surface-wetting characterization using contact-angle measurements. Nature Protocols, 13(7), 1521-1538. Retrieved January 26, 2026, from [Link]

-

Self-assembled monolayer. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

Sources

- 1. Self-assembled monolayer - Wikipedia [en.wikipedia.org]

- 2. diva-portal.org [diva-portal.org]

- 3. lee.chem.uh.edu [lee.chem.uh.edu]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. lee.chem.uh.edu [lee.chem.uh.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. brighton-science.com [brighton-science.com]

- 10. Surface-wetting characterization using contact-angle measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ias.ac.in [ias.ac.in]

- 13. Ellipsometry Tutorial | Bruker [bruker.com]

- 14. qd-uki.co.uk [qd-uki.co.uk]

- 15. Self-assembled monolayers and polymer brushes in biotechnology: current applications and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development of a highly specific amine-terminated aptamer functionalized surface plasmon resonance biosensor for blood protein detection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Amphiphilic nature of 3-Mercapto-N-nonylpropionamide

An In-Depth Technical Guide to the Amphiphilic Nature of 3-Mercapto-N-nonylpropionamide

Abstract

This technical guide provides a comprehensive examination of 3-Mercapto-N-nonylpropionamide, a molecule of significant interest in materials science and nanotechnology. We will dissect its unique molecular architecture, which gives rise to its pronounced amphiphilic character. This guide explores the direct consequences of this duality, focusing on its primary applications in the formation of highly ordered self-assembled monolayers (SAMs) and the surface functionalization of nanoparticles. Included are field-proven, step-by-step protocols for synthesis, SAM formation, and nanoparticle modification, designed to provide researchers with a robust framework for leveraging this versatile compound in their work.

Molecular Architecture and Physicochemical Profile

3-Mercapto-N-nonylpropionamide (Molecular Formula: C₁₂H₂₅NOS, Molecular Weight: 231.40 g/mol ) is a bifunctional organic compound engineered with distinct, spatially segregated functional regions.[1][2] This deliberate separation of a hydrophilic "head" and a hydrophobic "tail" is the source of its amphiphilic nature, allowing it to mediate interactions between polar and non-polar environments and self-assemble at interfaces.[1]

The molecule can be deconstructed into three key components:

-

The Thiol Headgroup (-SH): This sulfhydryl group serves as the primary anchoring point for surface chemistry.[3] It has a strong affinity for noble metal surfaces (e.g., gold, silver, copper), where it chemisorbs to form a stable metal-thiolate bond.[1] This interaction is the foundational step for the formation of self-assembled monolayers. The thiol group's acidity (pKa ≈ 10.2) allows for pH-dependent binding kinetics.[1]

-

The Amide Linker (-CONH-): Positioned between the polar head and the non-polar tail, the amide group imparts additional polarity and introduces the capacity for hydrogen bonding. This feature influences intermolecular interactions within self-assembled layers, contributing to their stability and structural order.

-

The Hydrophobic Nonyl Tail (-C₉H₁₉): This nine-carbon alkyl chain provides a significant non-polar character, making the molecule insoluble in water but soluble in various organic solvents.[1][4] The van der Waals forces between adjacent nonyl chains are the primary driving force for the high degree of order and dense packing observed in the monolayers it forms.[1]

Caption: Molecular structure of 3-Mercapto-N-nonylpropionamide.

Physicochemical Data Summary

The following table summarizes key quantitative data, critical for experimental design and application.

| Property | Value | Significance & Context | Source |

| Molecular Formula | C₁₂H₂₅NOS | Defines elemental composition for analytical verification. | [1][2] |

| Molecular Weight | 231.40 g/mol | Essential for preparing solutions of precise molarity. | [1][2] |

| Melting Point | 41–48.5°C | Indicates the compound is a solid at room temperature. | [1] |

| Solubility | 2.1 mg/mL in DMSO | Guides solvent selection for stock solutions and reactions. | [1] |

| logP (Octanol-Water) | 3.8 ± 0.2 | Quantifies the molecule's hydrophobicity. | [1] |

| Thiol pKa | ~10.2 | Determines the pH at which the thiol group deprotonates to the reactive thiolate. | [1] |

| FT-IR Carbonyl Peak | 1645 cm⁻¹ | Characteristic vibrational frequency for amide C=O bond, used for characterization. | [1] |

The Dynamics of Self-Assembled Monolayers (SAMs)

The primary and most powerful application of 3-Mercapto-N-nonylpropionamide is in the spontaneous formation of self-assembled monolayers (SAMs).[1][2] SAMs are highly organized, single-molecule-thick films that form on a substrate.[1] The process is driven by the chemisorption of the thiol headgroup onto a metal surface and the subsequent ordering of the alkyl tails.[1] These resulting surfaces can be used to precisely control material properties like wettability, corrosion resistance, and biocompatibility.[1][5]

Caption: A self-validating workflow for SAM fabrication.

Experimental Protocol: SAM Formation on a Gold Surface

This protocol describes a robust method for creating a high-quality SAM of 3-Mercapto-N-nonylpropionamide on a gold-coated substrate.

-

Substrate Preparation:

-

Use a silicon wafer with a titanium or chromium adhesion layer (5-10 nm) followed by a gold layer (50-100 nm) deposited via electron-beam evaporation or sputtering.

-

Causality: The adhesion layer is critical for preventing the gold from delaminating from the silicon base.

-

-

Surface Cleaning (Critical Step):

-

Dice the wafer into desired substrate sizes (e.g., 1x1 cm).

-

Perform a two-step cleaning process. First, immerse the substrates in a Piranha solution (3:1 mixture of concentrated H₂SO₄:30% H₂O₂) for 10-15 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate PPE).

-

Rinse copiously with deionized (DI) water and dry under a stream of high-purity nitrogen.

-

Immediately prior to use, treat the substrates with a UV-Ozone cleaner for 15-20 minutes.

-

Causality: Piranha solution removes organic residues, while UV-Ozone treatment creates a high-energy, pristine gold surface, ensuring complete and uniform monolayer formation.

-

-

SAM Deposition:

-

Prepare a 1 mM solution of 3-Mercapto-N-nonylpropionamide in absolute ethanol.

-

Place the freshly cleaned gold substrates into a glass container and immediately cover them with the thiol solution.

-

Seal the container and allow it to incubate at room temperature for 18-24 hours.

-

Causality: The extended incubation time ensures the monolayer reaches thermodynamic equilibrium, resulting in a highly ordered and densely packed film.

-

-

Post-Deposition Processing:

-

Remove the substrates from the solution.

-

Rinse thoroughly with fresh ethanol to remove any non-chemisorbed (physisorbed) molecules.

-

Dry the substrates under a gentle stream of high-purity nitrogen.

-

-

Validation and Characterization:

-

Contact Angle Goniometry: Measure the static water contact angle. A hydrophobic surface (typically >100°) indicates the successful formation of a dense monolayer with the nonyl chains oriented outwards.

-

X-ray Photoelectron Spectroscopy (XPS): Confirm the presence of sulfur (S 2p peak) and the formation of a gold-thiolate bond.

-

Atomic Force Microscopy (AFM): Image the surface to assess smoothness and check for defects in the monolayer.

-